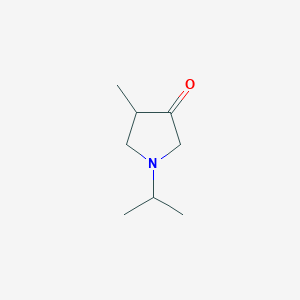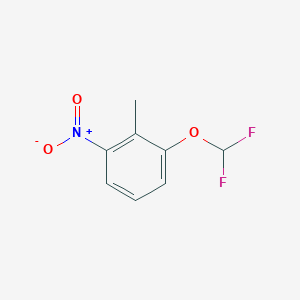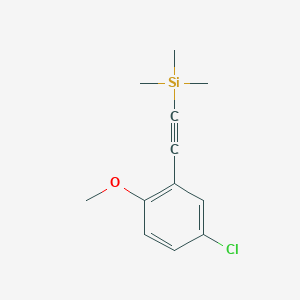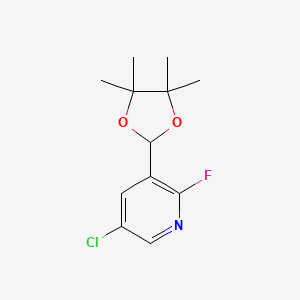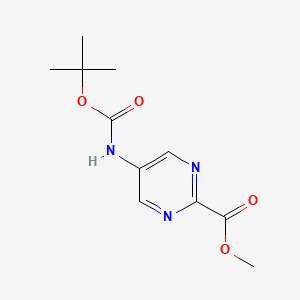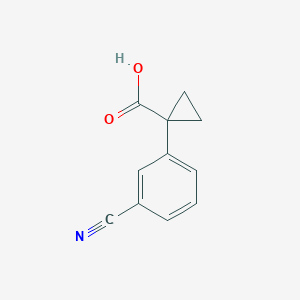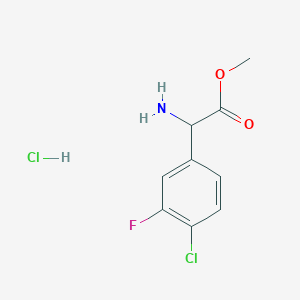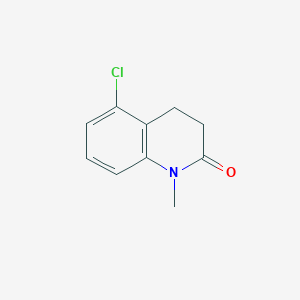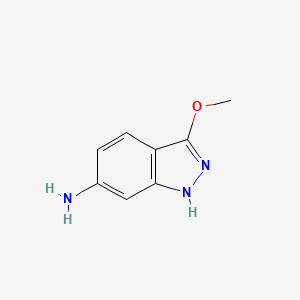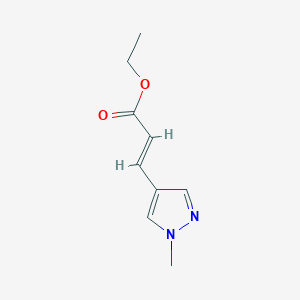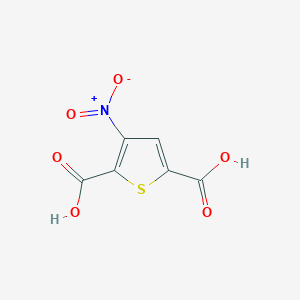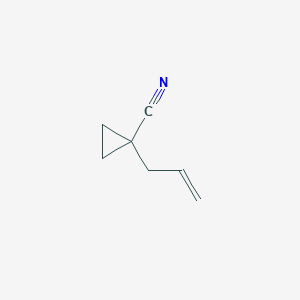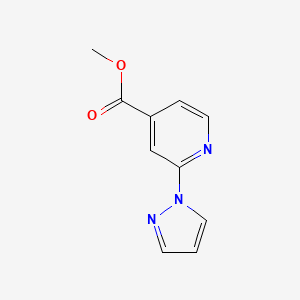
4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing and analyzing the structure of pyrazole derivatives, including those related to 4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester. For instance, the synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, has been characterized using various spectroscopic techniques. X-ray diffraction studies complemented by density-functional-theory (DFT) calculations provided insights into their molecular structure, demonstrating the utility of these compounds in deeper chemical research (Li-qun Shen et al., 2012).
Library of Fused Pyridine-carboxylic Acids
A notable application in scientific research involves generating a library of fused pyridine-4-carboxylic acids through the Combes-type reaction of acyl pyruvates and amino heterocycles. This approach yielded various pyridine derivatives, including pyrazolo[3,4-b]pyridines, demonstrating the versatility of 4-Pyridinecarboxylic acid derivatives in synthesizing complex heterocyclic compounds. These compounds have further applications in combinatorial chemistry for developing novel materials and pharmaceuticals (D. Volochnyuk et al., 2010).
Synthesis of Carboxylic Esters
Another significant application is in the synthesis of carboxylic esters, where compounds related to 4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester are used as intermediates. The synthesis of various carboxylic esters from carboxylic acids and alcohols using specific anhydrides demonstrates the compound's role in facilitating efficient esterification reactions, highlighting its importance in organic synthesis and pharmaceutical chemistry (Isamu Shiina et al., 2002).
Inhibitors of A1 Adenosine Receptors
The synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which relate to 4-Pyridinecarboxylic acid derivatives, showcases the compound's application in the pharmaceutical field, particularly as potent and selective inhibitors of A1 adenosine receptors. These findings are crucial for developing new therapeutic agents targeting cardiovascular diseases, demonstrating the broader implications of research on 4-Pyridinecarboxylic acid derivatives (F. Manetti et al., 2005).
Propriétés
IUPAC Name |
methyl 2-pyrazol-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-5-11-9(7-8)13-6-2-4-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRXQSMZUXPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
